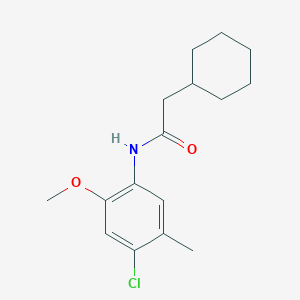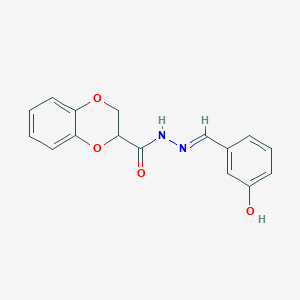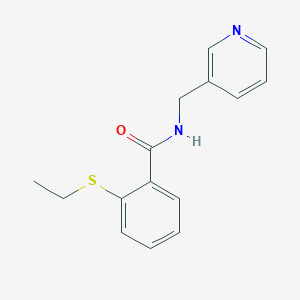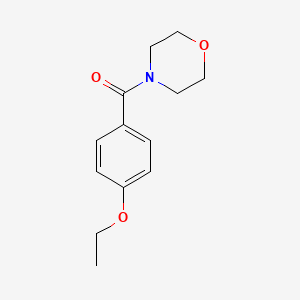
4-(4-ethoxybenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethoxybenzoyl)morpholine, also known as EBM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EBM is a heterocyclic compound that contains a morpholine ring and an ethoxybenzoyl group. It has a molecular formula of C14H17NO3 and a molecular weight of 251.29 g/mol.
作用機序
The exact mechanism of action of 4-(4-ethoxybenzoyl)morpholine is not well understood, but it is believed to act as an inhibitor of various enzymes and proteins. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the nervous system. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation. This compound has also been shown to have antitumor and anticancer properties, which make it a potential candidate for the development of new drugs for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 4-(4-ethoxybenzoyl)morpholine in lab experiments is its high purity and stability, which makes it easy to handle and store. This compound is also relatively easy to synthesize, which makes it a cost-effective option for use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(4-ethoxybenzoyl)morpholine. One potential direction is the development of new drugs and pharmaceuticals that are based on the structure of this compound. Another potential direction is the study of the mechanism of action of this compound, which could lead to a better understanding of its potential applications in various fields of scientific research. Additionally, the study of the biochemical and physiological effects of this compound could lead to the development of new treatments for various diseases and conditions.
合成法
The synthesis of 4-(4-ethoxybenzoyl)morpholine involves the reaction of 4-ethoxybenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the morpholine ring acts as a nucleophile and attacks the carbonyl carbon of the benzoyl chloride. The resulting product is then purified through recrystallization or column chromatography.
科学的研究の応用
4-(4-ethoxybenzoyl)morpholine has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of organic chemistry, where it is used as a building block for the synthesis of other compounds. This compound has also been used in the development of new drugs and pharmaceuticals due to its ability to interact with biological systems.
特性
IUPAC Name |
(4-ethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-2-17-12-5-3-11(4-6-12)13(15)14-7-9-16-10-8-14/h3-6H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLUANUPQKRDIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

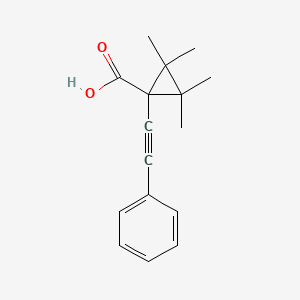
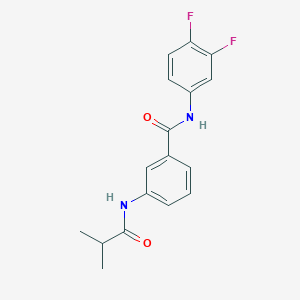
![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
![4-{[(1,2-dimethyl-1H-indol-3-yl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5882178.png)

![N-cyclohexyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882190.png)
